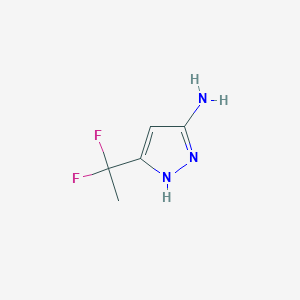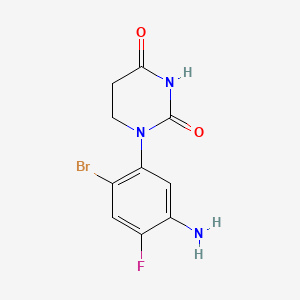
1-(5-Amino-2-bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione is a synthetic organic compound characterized by the presence of amino, bromo, and fluoro substituents on a phenyl ring, which is further connected to a diazinane-2,4-dione moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common approach includes:
Bromination: Starting with a suitable phenyl precursor, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to introduce the bromo group.
Amination: The amino group is introduced via nucleophilic substitution using ammonia or an amine source.
Cyclization: The final step involves cyclization to form the diazinane-2,4-dione ring, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
化学反応の分析
Types of Reactions: 1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas (H2)
Substitution: Sodium thiolate (NaSR), sodium amide (NaNH2), sodium alkoxide (NaOR)
Major Products:
Oxidation: Nitro or nitroso derivatives
Reduction: Dehalogenated products
Substitution: Thiol, amine, or alkoxide substituted derivatives
科学的研究の応用
1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and fluoro groups can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects or changes in material properties.
類似化合物との比較
- 1-(5-amino-2-chloro-4-fluorophenyl)-1,3-diazinane-2,4-dione
- 1-(5-amino-2-bromo-4-chlorophenyl)-1,3-diazinane-2,4-dione
- 1-(5-amino-2-iodo-4-fluorophenyl)-1,3-diazinane-2,4-dione
Comparison: 1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione is unique due to the specific combination of bromo and fluoro substituents, which impart distinct electronic and steric properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C10H9BrFN3O2 |
|---|---|
分子量 |
302.10 g/mol |
IUPAC名 |
1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H9BrFN3O2/c11-5-3-6(12)7(13)4-8(5)15-2-1-9(16)14-10(15)17/h3-4H,1-2,13H2,(H,14,16,17) |
InChIキー |
OJNUKOKOVQSNOB-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)NC1=O)C2=C(C=C(C(=C2)N)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


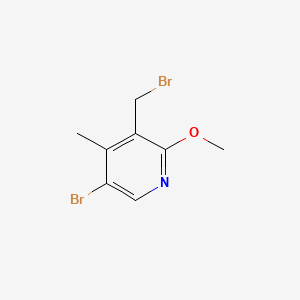
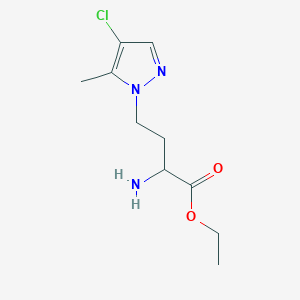
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)


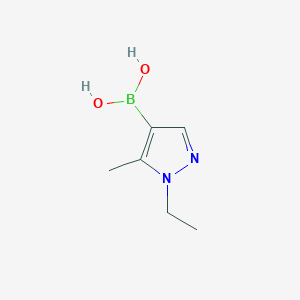
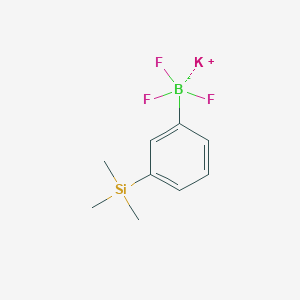
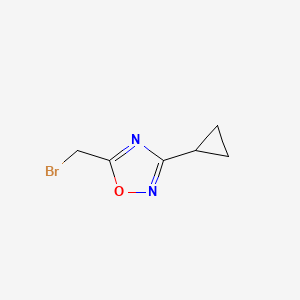

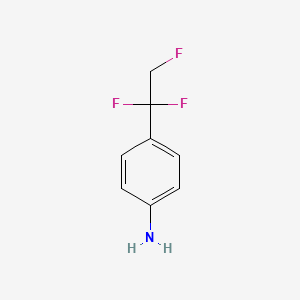
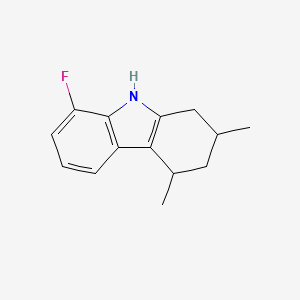
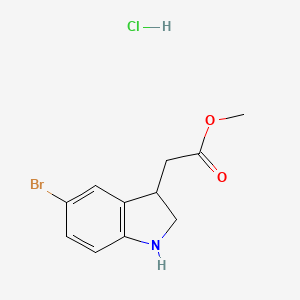
![5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate](/img/structure/B15302070.png)
